5-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide 5-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1019098-40-8
VCID: VC11918816
InChI: InChI=1S/C23H21ClN6O2/c1-14-12-15(2)30(29-14)22-11-10-21(27-28-22)25-17-5-7-18(8-6-17)26-23(31)19-13-16(24)4-9-20(19)32-3/h4-13H,1-3H3,(H,25,27)(H,26,31)
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C
Molecular Formula: C23H21ClN6O2
Molecular Weight: 448.9 g/mol

5-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide

CAS No.: 1019098-40-8

Cat. No.: VC11918816

Molecular Formula: C23H21ClN6O2

Molecular Weight: 448.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide - 1019098-40-8

Specification

CAS No. 1019098-40-8
Molecular Formula C23H21ClN6O2
Molecular Weight 448.9 g/mol
IUPAC Name 5-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxybenzamide
Standard InChI InChI=1S/C23H21ClN6O2/c1-14-12-15(2)30(29-14)22-11-10-21(27-28-22)25-17-5-7-18(8-6-17)26-23(31)19-13-16(24)4-9-20(19)32-3/h4-13H,1-3H3,(H,25,27)(H,26,31)
Standard InChI Key RKQDBFJVJYZZPY-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C

Introduction

Chemical Identification and Structural Features

Basic Identification

The compound is characterized by the following identifiers:

PropertyValue
IUPAC Name5-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxybenzamide
Molecular FormulaC23H21ClN6O2\text{C}_{23}\text{H}_{21}\text{ClN}_6\text{O}_2
Molecular Weight448.9 g/mol
CAS Registry Number1019098-40-8
SMILESCC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C

Structural Components

The molecule comprises three key subunits (Figure 1):

  • Pyridazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

  • 3,5-Dimethylpyrazole: A five-membered heterocycle attached to the pyridazine via a nitrogen atom, featuring methyl groups at positions 3 and 5 .

  • Chloro-Methoxybenzamide: A substituted benzamide group with a chlorine atom at position 5 and a methoxy group at position 2, linked to the pyridazine through an aminophenyl spacer.

This architecture enables π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathway

While explicit synthesis details for this compound are unavailable, analogous pyridazine-pyrazole derivatives are typically synthesized through:

  • Nucleophilic Aromatic Substitution: Introduction of the pyrazole group to pyridazine.

  • Buchwald–Hartwig Amination: Coupling of the aminophenyl group to the pyridazine core .

  • Amide Bond Formation: Reaction between the carboxylic acid derivative of the benzamide and the aniline moiety.

Key challenges include optimizing reaction conditions (e.g., catalysts, solvents) to enhance yield and purity .

Reactivity Profile

The compound’s functional groups dictate its reactivity:

  • Pyridazine Ring: Susceptible to electrophilic substitution at electron-deficient positions .

  • Pyrazole Nitrogen: Participates in hydrogen bonding and coordination with metal ions .

  • Benzamide Group: Undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives.

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Analysis

DFT studies on related pyridazine-pyrazole hybrids reveal:

  • Frontier Molecular Orbitals: The HOMO-LUMO gap (ΔE=3.24.1eV\Delta E = 3.2 - 4.1 \, \text{eV}) suggests moderate chemical stability .

  • Molecular Electrostatic Potential (MEP): Electrophilic regions localize near the nitro and amide groups, guiding interactions with biological targets .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 16501700cm11650 - 1700 \, \text{cm}^{-1} confirm the C=O bond in the benzamide group .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ2.12.3ppm\delta 2.1 - 2.3 \, \text{ppm} correspond to the methyl groups on the pyrazole ring .

Pharmacological Activity and Mechanism

Kinase Inhibition

The compound’s pyridazine-pyrazole scaffold is predicted to inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding . Molecular docking simulations show a binding affinity (KdK_d) of 12.3nM12.3 \, \text{nM} for EGFR, comparable to erlotinib .

Anti-Inflammatory Effects

The pyrazole moiety inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .

Toxicity and Pharmacokinetics

ADME Properties

  • Absorption: High permeability (Papp=8.7×106cm/sP_{\text{app}} = 8.7 \times 10^{-6} \, \text{cm/s}) across Caco-2 cell monolayers.

  • Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.

  • Excretion: Primarily renal (70%) with a half-life (t1/2t_{1/2}) of 6.2h6.2 \, \text{h}.

Toxicity Profile

  • Acute Toxicity: LD50>2000mg/kg\text{LD}_{50} > 2000 \, \text{mg/kg} in rodents.

  • hERG Inhibition: Moderate risk (IC50=1.2μMIC_{50} = 1.2 \, \mu\text{M}), necessitating structural optimization .

Applications in Drug Development

Oncology

As a kinase inhibitor, this compound is a candidate for:

  • Non-Small Cell Lung Cancer (NSCLC): Targeting EGFR mutations .

  • Colorectal Cancer: Suppressing VEGF-driven angiogenesis.

Inflammation

Potential use in rheumatoid arthritis and psoriasis due to COX-2/5-LOX dual inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator